molecular formula C8H6KO4 B1588222 Potassium phthalate (2:1) CAS No. 29801-94-3

Potassium phthalate (2:1)

Cat. No.: B1588222
CAS No.: 29801-94-3
M. Wt: 205.23 g/mol
InChI Key: XCCFSZODNJHPEF-UHFFFAOYSA-N
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Description

Potassium phthalate (2:1), also known as potassium hydrogen phthalate, is a white or colorless ionic solid that is the monopotassium salt of phthalic acid. It is commonly used as a primary standard for acid-base titrations due to its solid and air-stable nature, making it easy to weigh accurately. This compound is slightly acidic and forms a colorless solution when dissolved in water .

Preparation Methods

Synthetic Routes and Reaction Conditions: Potassium phthalate (2:1) can be synthesized by neutralizing phthalic acid with potassium hydroxide. The reaction involves dissolving phthalic acid in water and gradually adding potassium hydroxide until the pH reaches around 8.5-9.0, indicated by a phenolphthalein indicator turning pink. The solution is then concentrated and cooled to crystallize the potassium phthalate .

Industrial Production Methods: In industrial settings, potassium phthalate is produced by reacting phthalic anhydride with potassium carbonate. The reaction mixture is heated and stirred until the desired product is formed. The resulting solution is then filtered, concentrated, and cooled to obtain the crystalline potassium phthalate .

Types of Reactions:

Common Reagents and Conditions:

    Sodium Hydroxide: Used in titrations and neutralization reactions.

    Hydrochloric Acid: Used in buffering applications.

Major Products Formed:

Scientific Research Applications

Potassium phthalate (2:1) has a wide range of applications in scientific research:

Mechanism of Action

Potassium phthalate dissociates completely in water, giving the potassium cation and hydrogen phthalate anion. The hydrogen phthalate anion acts as a weak acid, reacting reversibly with water to form hydronium ions and phthalate ions. This reversible reaction allows potassium phthalate to function effectively as a buffering agent, maintaining a stable pH in solutions .

Comparison with Similar Compounds

    Sodium Phthalate: Similar in structure but contains sodium instead of potassium.

    Ammonium Phthalate: Contains ammonium instead of potassium.

    Calcium Phthalate: Contains calcium instead of potassium.

Uniqueness: Potassium phthalate is unique due to its stable pH in solution, making it an excellent primary standard for acid-base titrations and pH meter calibration. Its non-hygroscopic nature and ease of handling further enhance its utility in various applications .

Properties

CAS No.

29801-94-3

Molecular Formula

C8H6KO4

Molecular Weight

205.23 g/mol

InChI

InChI=1S/C8H6O4.K/c9-7(10)5-3-1-2-4-6(5)8(11)12;/h1-4H,(H,9,10)(H,11,12);

InChI Key

XCCFSZODNJHPEF-UHFFFAOYSA-N

SMILES

C1=CC=C(C(=C1)C(=O)O)C(=O)O.[K].[K]

Canonical SMILES

C1=CC=C(C(=C1)C(=O)O)C(=O)O.[K]

29801-94-3

Related CAS

88-99-3 (Parent)

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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